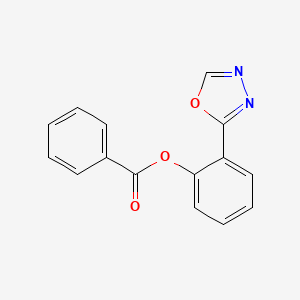

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

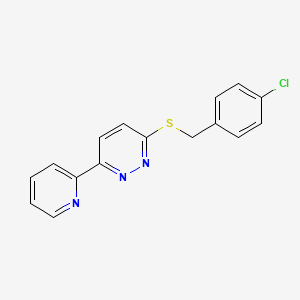

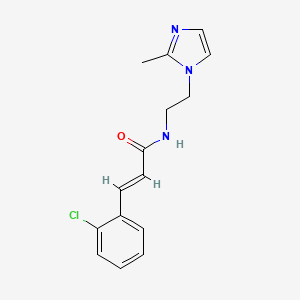

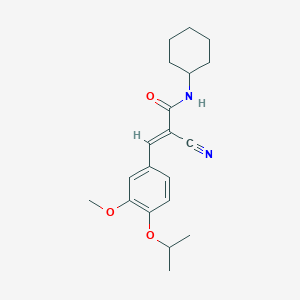

“2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” is a chemical compound with the molecular formula C15H9ClN2O3 . It is also known by other names such as “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-chlorobenzoate” and "Benzoic acid, 4-chloro-, 2-(1,3,4-oxadiazol-2-yl)phenyl ester" .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . The process typically involves the reaction of semicarbazides and sodium acetate in water, followed by the addition of aldehydes in methanol at room temperature . The use of acetate (glacial) as a catalyst produces Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole .Molecular Structure Analysis

The molecular structure of “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” consists of a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives have been studied extensively . For instance, the reaction of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates with substituted aldehydes produces Schiff’s bases .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” include a molecular formula of C15H9ClN2O3, an average mass of 300.697 Da, and a monoisotopic mass of 300.030182 Da .Scientific Research Applications

Medicine and Agriculture

- Specific Scientific Field: Medicine and Agriculture .

- Summary of the Application: 1,3,4-oxadiazoles have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . They exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

- Methods of Application: The article discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .

- Results or Outcomes: The 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% .

Anticancer, Antimicrobial, and Antioxidant Potential

- Specific Scientific Field: Pharmaceuticals .

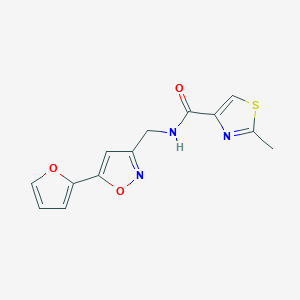

- Summary of the Application: A novel series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were derived and investigated for their antiproliferative, antimicrobial, and antioxidant potential .

- Methods of Application: The structures of all the newly obtained molecules were established using different physicochemical and analytical means (1H-NMR, FTIR, mass spectra, and elemental analyses) .

- Results or Outcomes: The cytotoxicity screening studies revealed that analogues D-1, D-6, D-15, and D-16 possessed comparable efficacy, within the IC50 range (1 to 7 μM), when taking doxorubicin as a reference drug (IC50 = 0.5 μM) . The antimicrobial activity was assessed using different Gram- (+) and Gram- (-) bacterial and fungal strains and the results revealed that molecules D-2, D-4, D-6, D-19, and D-20 possessed potent activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM . The antioxidant evaluation was performed using the DPPH assay and the screening results revealed that analogue D-16 was the most potent derivative (IC50 = 22.3 µM) when compared with the positive control, ascorbic acid (IC50 = 111.6 µM) .

Anticancer Activity

- Specific Scientific Field: Pharmaceuticals .

- Summary of the Application: A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . These compounds were investigated for their anticancer activity .

- Methods of Application: The structures of the newly synthesized molecules were established using different physicochemical and analytical means (1H-NMR, FTIR, mass spectra, and elemental analyses) .

- Results or Outcomes: The IC50 values of the most active compounds observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively . Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .

Anticancer Activity Against MCF-7 and HeLa Cells

- Specific Scientific Field: Pharmaceuticals .

- Summary of the Application: The compounds 1-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-3-p-tolyl-urea (51a) and 1-[3-(5-cyclohexyl-(1,3,4)-oxadiazol-2-yl)-phenyl]-3-(3-methoxyphenyl)-urea (51b) showed anticancer activity against MCF-7 and HeLa cells .

- Methods of Application: The compounds were evaluated using MTT assay .

- Results or Outcomes: The compounds showed IC50 values in the range of 23.5–45.6 µM .

Antifungal Activity

- Specific Scientific Field: Pharmaceuticals .

- Summary of the Application: Many plants are at risk of attack by phytopathogenic types of fungus . Diseases caused by these types of microorganisms can cause considerable damage . Invasions of these pathogens also create the possibility of competition for valuable nutrients and disturb the normal metabolic balance of plants . As a result, various consequences may be observed in the development and growth of the plant . The most common diseases caused by attacks by pathogens include etiolation and necrosis .

- Methods of Application: The article discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .

- Results or Outcomes: The 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% .

Antidiabetic Activity

- Specific Scientific Field: Pharmaceuticals .

- Summary of the Application: A plethora of heterocycles containing nitrogen have been the center of attention for their high therapeutic values in the past few decades . Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities, including antidiabetic .

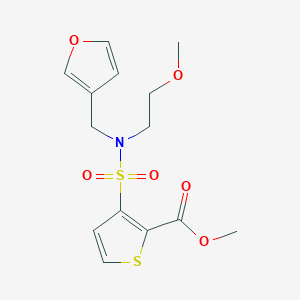

- Methods of Application: The synthetic protocol of the title compounds is outlined in the Scheme 1 . Initially, the benzoylated products were prepared by the benzoylation of substituted phenols with substituted benzoyl chlorides . In the presence of anhydrous aluminium chloride, the compounds have undergone Fries rearrangement, to afford hydroxy benzophenones .

- Results or Outcomes: Biological screening of the synthesized series of compounds reveals that, Compound 7h was the potent molecule .

Future Directions

The future directions for research on “2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .

properties

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-17-16-10-19-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKTYYDBRSFYJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2701859.png)

![1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2701862.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2701876.png)

![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2701877.png)

![benzyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2701880.png)

![benzyl N-[(1H-1,3-benzodiazol-2-yl)methyl]-N-methylcarbamate](/img/structure/B2701881.png)